n-(Quinoxalin-2-ylcarbonyl)alanine
Description
n-(Quinoxalin-2-ylcarbonyl)alanine is a synthetic amino acid derivative comprising alanine conjugated to a quinoxaline-2-carbonyl group via an amide bond. Alanine, a small hydrophobic amino acid, contributes flexibility and compatibility with proteinogenic environments. This compound’s structural uniqueness positions it as a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors that recognize aromatic and heterocyclic motifs.
Properties
CAS No. |
5182-91-2 |
|---|---|
Molecular Formula |
C12H11N3O3 |
Molecular Weight |
245.23 g/mol |
IUPAC Name |
2-(quinoxaline-2-carbonylamino)propanoic acid |
InChI |
InChI=1S/C12H11N3O3/c1-7(12(17)18)14-11(16)10-6-13-8-4-2-3-5-9(8)15-10/h2-7H,1H3,(H,14,16)(H,17,18) |
InChI Key |
AJLJCYSCNWINDZ-UHFFFAOYSA-N |
SMILES |
CC(C(=O)O)NC(=O)C1=NC2=CC=CC=C2N=C1 |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=NC2=CC=CC=C2N=C1 |
Other CAS No. |
5182-91-2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
N-(Alanine)-terephthalamide (ASS)
- Structure : Alanine conjugated to a terephthalamide group (aromatic benzene ring with amide linkages).
- Function : Demonstrated anti-COVID-19 activity via molecular docking with SARS-CoV-2 spike glycoprotein (PDB: 7ACD), forming hydrogen bonds and hydrophobic interactions .
- Key Data :
- AutoDock Vina binding affinity: -8.2 kcal/mol (comparable to sulfadiazine and sulfathiazole).
- Synthesis: Reacted with terephthaloyl chloride under anhydrous conditions.
Quinoxaline-2-carboxamide Derivatives
- Structure: Quinoxaline linked to nitrofuran or nitrothiophene via amide bonds.
- Function : Antimicrobial agents with activity against Staphylococcus aureus and Escherichia coli.
- Key Data: MIC (Minimum Inhibitory Concentration): 3.12–12.5 µg/mL for nitrofuran derivatives. Synthesis: Coupling 3-amino-1,4-di-N-oxide-quinoxaline-2-carbonitrile with nitrofuran/nitrothiophene carboxylic acids in DMF .
3-[2-(8-Quinolinyl)benzoxazol-5-yl]alanine
- Structure: Alanine fused to a benzoxazole-quinoline hybrid.
- Function : Fluorescent probe for transition and rare-earth metal ions (e.g., Zn²⁺, Cu²⁺).
- Key Data: Fluorescence quantum yield: 0.45 in methanol. Selectivity: Binds Zn²⁺ with Kd = 1.2 µM .
Comparative Analysis
Table 1: Structural and Functional Properties
† Hypothetical docking score based on structural similarity to ASS .
Key Findings :
Electronic Properties: Quinoxaline derivatives exhibit stronger π-π stacking and hydrogen-bonding capacity than benzene-based analogues (e.g., ASS) due to the electron-deficient heterocycle .
Biological Activity: Nitrofuran-linked quinoxalines show superior antimicrobial activity compared to alanine conjugates, likely due to nitro group redox activity .
Diagnostic vs. Therapeutic Utility: Quinoline-benzoxazole-alanine derivatives prioritize fluorescence for metal sensing, whereas this compound’s simpler structure may favor therapeutic targeting .
Preparation Methods
Synthetic Routes to N-(Quinoxalin-2-ylcarbonyl)alanine
Hydrazide Intermediate Formation
The synthesis typically begins with the preparation of 3-phenylquinoxaline-2(1$$ H $$)-thione (3 ), a key intermediate derived from 2-chloro-3-phenylquinoxaline (1 ) via reaction with $$ N $$-cyclohexyldithiocarbamatecyclohexylammonium salt (2 ) in chloroform at 61°C. This intermediate undergoes alkylation with ethyl chloroacetate in the presence of triethylamine to yield ethyl(3-phenylquinoxalin-2-ylsulfanyl)acetate (5 ). Subsequent hydrazinolysis of 5 with hydrazine hydrate in ethanol produces the hydrazide derivative 6 , a critical precursor for further functionalization.
Azide Coupling with Alanine Methyl Ester
Hydrazide 6 is converted to carbonyl azide 7 using sodium nitrite ($$ \text{NaNO}_2 $$) and hydrochloric acid ($$ \text{HCl} $$) in an ice bath, followed by extraction with ethyl acetate. The in situ-generated azide 7 reacts with alanine methyl ester hydrochloride in the presence of triethylamine, facilitating nucleophilic acyl substitution to form methyl-2-[2-(3-phenylquinoxalin-2-ylsulfanyl)acetylamino]propanoate (8b ). Acidic hydrolysis of the methyl ester group in 8b under reflux with aqueous $$ \text{HCl} $$ yields the final product, this compound.
Reaction Scheme:
- $$ \text{1} + \text{2} \rightarrow \text{3} $$ (69% yield)
- $$ \text{3} + \text{ethyl chloroacetate} \rightarrow \text{5} $$ (73% yield)
- $$ \text{5} + \text{hydrazine hydrate} \rightarrow \text{6} $$ (82% yield)
- $$ \text{6} \xrightarrow{\text{NaNO}_2/\text{HCl}} \text{7} $$ (in situ)
- $$ \text{7} + \text{alanine methyl ester} \rightarrow \text{8b} $$ (65–78% yield)
- $$ \text{8b} \xrightarrow{\text{HCl}} \text{this compound} $$ (85–90% yield)
Optimization of Reaction Conditions
Solvent and Temperature Effects
The alkylation of 3 to 5 proceeds optimally in chloroform at 61°C, achieving a 73% yield. Lower temperatures (<50°C) result in incomplete conversion, while polar aprotic solvents (e.g., DMF) promote side reactions. The azide formation step (6 to 7 ) requires strict temperature control (−5°C to 0°C) to prevent decomposition.
Catalytic and Stoichiometric Considerations
Triethylamine serves dual roles as a base and catalyst during the coupling of 7 with alanine methyl ester, neutralizing HCl byproducts and accelerating nucleophilic attack. A 2:1 molar ratio of triethylamine to amino acid ester ensures efficient reaction progression.
Spectral Characterization and Physicochemical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The $$ ^1\text{H} $$ NMR spectrum of intermediate 5 (CDCl$$ 3 $$) displays a singlet at δ 4.03 ppm for the $$ \text{SCH}2\text{CO} $$ group, alongside aromatic multiplet signals (δ 7.28–8.08 ppm). The final product exhibits a de-shielded amide proton signal at δ 8.22 ppm (DMSO-$$ d_6 $$), confirming successful conjugation.
Infrared (IR) Spectroscopy
IR analysis of this compound reveals characteristic stretches at 3320 cm$$ ^{-1} $$ (N–H), 1671 cm$$ ^{-1} $$ (C=O), and 1615 cm$$ ^{-1} $$ (C=N), consistent with quinoxaline and amide functionalities.
Table 1. Key Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}{12}\text{H}{11}\text{N}{3}\text{O}{3} $$ |
| Molecular Weight | 245.234 g/mol |
| Density | 1.374 g/cm³ |
| Boiling Point | 569.9°C at 760 mmHg |
| Flash Point | 298.4°C |
| Melting Point | 224–225°C (decomposes) |
Applications and Biological Relevance
This compound derivatives exhibit inhibitory activity against HCT-116 colorectal cancer cells (IC$$ _{50} $$ = 12–45 μM). Molecular docking studies suggest interactions with tyrosine kinase receptors via hydrogen bonding and π–π stacking, highlighting potential as anticancer agents.
Q & A
Q. What synthetic methodologies are effective for preparing N-(Quinoxalin-2-ylcarbonyl)alanine, and how can reaction conditions be optimized?
N-(Acyl)alanine derivatives, including structurally analogous compounds, are typically synthesized via nucleophilic acyl substitution. For example, N-oleoyl alanine is prepared by reacting alanine with acyl chlorides under alkaline conditions (e.g., NaOH in chloroform), followed by purification via recrystallization or column chromatography . To optimize yield, control reaction temperature (0–25°C), use anhydrous solvents to prevent hydrolysis, and monitor pH to avoid side reactions. Characterization by IR spectroscopy can confirm amide bond formation (e.g., C=O stretch at ~1650 cm⁻¹) .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
Key methods include:
- NMR : Analyze the quinoxaline carbonyl signal (~160–170 ppm in ¹³C NMR) and alanine backbone protons (e.g., α-CH at ~3.8 ppm in ¹H NMR).
- Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF (e.g., [M+H]⁺ peak matching theoretical mass).
- IR Spectroscopy : Detect amide I (1650–1680 cm⁻¹) and amide II (1550–1600 cm⁻¹) bands .
Q. What precautions are critical when handling quinoxaline-derived compounds in laboratory settings?
Quinoxaline derivatives may exhibit skin/eye irritation (GHS Category 2/2A). Use PPE (gloves, goggles), work under fume hoods, and avoid exposure to oxidizers. Store in airtight containers at –20°C to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in experimental data related to translation initiation efficiency when studying N-terminal acylated alanine derivatives?
Discrepancies in translation initiation (e.g., AUG codon selection) can arise from Kozak sequence context or N-terminal structural effects. To address this:
- Use luciferase reporter constructs fused with N-terminal domains to quantify initiation efficiency .
- Mutate downstream AUG codons (e.g., AUG→GUG) to isolate leaky scanning effects .
- Compare results across cell lines (e.g., HEK293 vs. NIH3T3) to rule out cell-type-specific biases .
Q. What experimental designs are suitable for probing the role of this compound in modulating protein-protein interactions?
- Pull-down assays : Immobilize the compound on affinity resins to capture binding partners from lysates.
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics with recombinant proteins.
- Cryo-EM/X-ray crystallography : Resolve structural interactions at atomic resolution, focusing on quinoxaline-alanine motifs .
Q. How can researchers optimize in vivo stability and bioavailability of quinoxaline-acylated alanine analogs?
- Prodrug strategies : Introduce ester or peptide-based cleavable linkers to enhance membrane permeability.
- Pharmacokinetic studies : Monitor plasma half-life using radiolabeled analogs (e.g., ¹⁴C) in rodent models.
- Metabolic profiling : Use LC-MS/MS to identify degradation products in liver microsomes .
Methodological Challenges and Solutions
Q. How to address low yields in N-acylation reactions involving sterically hindered quinoxaline carbonyl groups?
- Activating agents : Employ carbodiimides (e.g., EDC) or HOBt to enhance coupling efficiency.
- Solvent optimization : Use polar aprotic solvents (DMF, DMSO) to improve reagent solubility.
- Microwave-assisted synthesis : Reduce reaction time and improve regioselectivity .
Q. What strategies mitigate off-target effects when studying this compound in cellular assays?
- CRISPR-Cas9 knockout : Generate cell lines lacking putative target proteins to confirm specificity.
- Dose-response analysis : Establish EC₅₀ values to differentiate on-target vs. cytotoxic effects.
- Orthogonal assays : Combine transcriptomics (RNA-seq) and proteomics (TMT labeling) to identify secondary pathways .
Data Interpretation and Validation
Q. How to reconcile discrepancies between in vitro and in vivo activity of quinoxaline-alanine conjugates?
- Tissue distribution studies : Use whole-body autoradiography to assess compound penetration.
- Metabolite identification : Profile major metabolites via HRMS to rule out inactivation pathways.
- 3D tumor spheroids : Validate efficacy in physiologically relevant models mimicking in vivo complexity .
Q. What computational tools predict the impact of N-terminal modifications on protein folding and function?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
